1-(4-Amidinobenzyl)indole
Overview
Description
4-Indol-1-ylmethyl-benzamidine is a chemical compound that features an indole moiety linked to a benzamidine group. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The benzamidine group is often associated with protease inhibition, making this compound of interest in various biochemical and medicinal research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Indol-1-ylmethyl-benzamidine typically involves the condensation of an indole derivative with a benzamidine precursor. One common method is the reaction of 4-bromo-3-nitrotoluene with phenylhydrazine to form the indole core, followed by functionalization to introduce the benzamidine group .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale organic synthesis techniques. The process may include steps such as nitration, reduction, and cyclization, followed by purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Indol-1-ylmethyl-benzamidine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can modify the benzamidine group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Reduced benzamidine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-Indol-1-ylmethyl-benzamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme inhibition, particularly proteases.
Medicine: Investigated for potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Indol-1-ylmethyl-benzamidine involves its interaction with specific molecular targets, such as proteases. The benzamidine group binds to the active site of proteases, inhibiting their activity. This inhibition can affect various biological pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Benzamidine: A simpler analogue used primarily as a protease inhibitor.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties
Uniqueness: 4-Indol-1-ylmethyl-benzamidine is unique due to its combined indole and benzamidine structures, which confer both the biological activities of indole derivatives and the protease inhibition properties of benzamidine. This dual functionality makes it a valuable compound in various research fields .
Properties
IUPAC Name |
4-(indol-1-ylmethyl)benzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-16(18)14-7-5-12(6-8-14)11-19-10-9-13-3-1-2-4-15(13)19/h1-10H,11H2,(H3,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEKMIKRPJWXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232637 | |
Record name | 1-(4-Amidinobenzyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83783-25-9 | |
Record name | 1-(4-Amidinobenzyl)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Amidinobenzyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Amidinobenzyl)indole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTR8M295WN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.